molecular formula C28H30N4O6 B024366 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin CAS No. 185304-42-1

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Cat. No. B024366
M. Wt: 518.6 g/mol
InChI Key: APWFTHDYKJHNEV-NDEPHWFRSA-N
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Description

Synthesis Analysis

The synthesis of CPT-11 involves the modification of camptothecin to enhance its solubility and therapeutic index while retaining its antitumor properties. A key step in its synthesis is the introduction of the 4-amino-1-piperidino carbonyloxy moiety at the 10th position of camptothecin, which has been achieved through various synthetic routes. The synthesis aims to improve pharmacokinetic properties and reduce toxicity compared to the parent compound, camptothecin (Watanabe et al., 2013).

Molecular Structure Analysis

The molecular structure of CPT-11 is characterized by the presence of a lactone ring, which is crucial for its biological activity. The structural modifications, including the ethyl group at the 7th position and the piperidino carbonyloxyl moiety at the 10th position, significantly influence its interaction with the target enzyme, topoisomerase I, and its overall antitumor activity. Structural studies, including crystallography, have provided insights into the binding mechanisms of CPT-11 with biological targets and its metabolic activation to the potent topoisomerase I inhibitor SN-38 (Ali et al., 2016).

Chemical Reactions and Properties

CPT-11 undergoes enzymatic hydrolysis in the liver to produce its active metabolite, SN-38, which is significantly more potent in inhibiting topoisomerase I. The ester linkage in CPT-11 is crucial for its conversion to SN-38, and this reaction is mediated by carboxylesterases. This metabolic activation is a critical step in the mechanism of action of CPT-11, highlighting the importance of its chemical properties in its antitumor efficacy (Guichard et al., 1998).

Scientific Research Applications

  • Inhibitory Activity Against Acetylcholinesterase : Camptothecin derivatives, including 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, have been shown to inhibit acetylcholinesterase, which could contribute to early adverse effects such as early defecation and vomiting in dogs (Kawato et al., 1993).

  • Method for Analyzing Metabolites : A method for the highly selective analysis of this compound and its metabolites using high-performance liquid chromatography has been developed, beneficial for both in vivo and in vitro studies (Sai et al., 2002).

  • Treatment of Non-Small-Cell Lung Cancer : It has shown potential in treating advanced non-small-cell lung cancer, although it requires careful monitoring for gastrointestinal and myelosuppression effects (Negoro et al., 1991).

  • Enhancing Sensitivity of Tumor Cells : Overexpression of rabbit liver carboxylesterase has been found to increase the sensitivity of human tumor cells to this compound, offering a potential new therapeutic approach (Danks et al., 1998).

  • Metabolism and Pharmacokinetics Studies : Various studies have examined the metabolism, pharmacokinetics, and antitumor activity of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin in different models, elucidating its conversion to active metabolites and its distribution in the body (Kaneda & Yokokura, 1990; Kaneda et al., 1990; Koizumi et al., 1998).

  • Structural Insights : The crystal structure of this compound complexed with Torpedo californica acetylcholinesterase provides a molecular explanation for its cholinergic action, which could aid in the design of new inhibitors (Harel et al., 2005).

  • Gene Therapy Applications : The compound's metabolites and their interactions with various enzymes have been explored for potential gene therapy applications, especially in the treatment of specific types of cancers like glioblastoma and colon carcinoma (Guichard et al., 1998; Oosterhoff et al., 2005).

  • Impact on Drug Metabolism and Toxicity : Studies have also investigated how modulating the glucuronidation of this compound might reduce its toxicity, which is particularly relevant in reducing the diarrhea-related toxicity often associated with its use (Gupta et al., 1994; Khanna et al., 2000).

Future Directions

The search for new water-soluble analogues of camptothecin with higher activity and less toxicity continues . The development of novel compounds like 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin represents a significant step forward in this field .

properties

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWFTHDYKJHNEV-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471908
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

CAS RN

185304-42-1
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin
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Reactant of Route 6
7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Citations

For This Compound
181
Citations
K Fujita, Y Ando, M Narabayashi, T Miya… - Drug metabolism and …, 2005 - ASPET
Gefitinib (Iressa) is an anticancer drug that selectively inhibits tyrosine kinases of epidermal growth factor receptor. Gefitinib might affect CYP3A4-mediated metabolism, since the drug is …
Number of citations: 19 dmd.aspetjournals.org
A Santos, S Zanetta, T Cresteil, A Deroussent… - Clinical Cancer …, 2000 - AACR
7-Ethyl-10[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (CPT-11), a DNA topoisomerase I inhibitor,undergoes several metabolic pathways to generate conjugated and …
Number of citations: 280 aacrjournals.org
K Sai, N Kaniwa, S Ozawa, J Sawada - Drug metabolism and disposition, 2001 - ASPET
Irinotecan (CPT-11) is an anticancer prodrug. It is converted by carboxylesterase to yield an active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), which acts as a topoisomerase I …
Number of citations: 39 dmd.aspetjournals.org
A Yokokawa, S Kaneko, S Endo, Y Minowa… - European Journal of …, 2021 - Springer
Background and Objectives Irinotecan (CPT-11) is metabolized to an active metabolite 7-ethyl-10-hydroxycamptothecin (SN-38) by carboxylesterase (CES). SN-38 is then converted to …
Number of citations: 2 link.springer.com
K Yokoo, A Hamada, K Tazoe, Y Sasaki… - Therapeutic drug …, 2009 - journals.lww.com
Previous studies have assessed the efficacy and safety of combined treatment with irinotecan (7-ethyl-10-[4-[1-piperidino]-1-piperidino] carbonyloxycamptothecin, CPT-11) and S-1, …
Number of citations: 3 journals.lww.com
H Wu, JR Infante, VL Keedy, SF Jones… - International Journal …, 2015 - Taylor & Francis
IHL-305 is a PEGylated liposomal formulation of irinotecan (CPT-11). The objective of this study was to evaluate the factors associated with interpatient variability in the …
Number of citations: 17 www.tandfonline.com
KK WY, HE KA - 2005 - academia.edu
Gefitinib (Iressa) is an anticancer drug that selectively inhibits tyrosine kinases of epidermal growth factor receptor. Gefitinib might affect CYP3A4-mediated metabolism, since the drug is …
Number of citations: 4 www.academia.edu
S Poujol, F Pinguet, F Malosse, C Astre… - Clinical …, 2003 - academic.oup.com
Background: We developed gradient HPLC methods for quantification of the antimitotic drug irinotecan (CPT-11) and its four metabolites, SN-38, SN-38 G, 7-ethyl-10-[4-N-(5-…
Number of citations: 80 academic.oup.com
K Yokoo, A Hamada, H Watanabe, T Matsuzaki… - Drug metabolism and …, 2007 - ASPET
The safety and efficacy of combination therapy with 7-ethyl-10-[4-[1-piperidino]-1-piperidino]carbonyloxycamptothecin (CPT-11, irinotecan) and S-1 composed of tegafur, a prodrug of 5-…
Number of citations: 13 dmd.aspetjournals.org
K Sai, N Kaniwa, S Ozawa… - Biomedical …, 2002 - Wiley Online Library
Irinotecan or 7‐ethyl‐10‐[4‐(1‐piperidino)‐1‐piperidino]carbonyloxycamptothecin (CPT‐11) is an anticancer pro‐drug used in the treatment of many types of cancer. We describe here …

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